A Comprehensive Technical Guide to 3-(Chlorosulfonyl)-4-hydroxybenzoic Acid: Synthesis, Reactivity, and Applications in Drug Discovery
A Comprehensive Technical Guide to 3-(Chlorosulfonyl)-4-hydroxybenzoic Acid: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Bifunctional Reagent in Medicinal Chemistry
3-(Chlorosulfonyl)-4-hydroxybenzoic acid, identified by the CAS number 77719-02-9, is a key bifunctional molecule pivotal to the field of medicinal chemistry and organic synthesis.[1][2][3] Its structure, incorporating a carboxylic acid, a phenolic hydroxyl group, and a highly reactive sulfonyl chloride, makes it a valuable intermediate for the synthesis of a diverse array of complex molecules, most notably sulfonamide derivatives.[4][5] This guide provides an in-depth exploration of its synthesis, chemical properties, reactivity, and applications, with a focus on providing practical insights for researchers in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-(Chlorosulfonyl)-4-hydroxybenzoic acid is essential for its effective use in synthesis and for predicting its behavior in various chemical environments. While experimental data for some properties are not widely published, key characteristics can be summarized.
| Property | Value | Source |
| CAS Number | 77719-02-9 | [1][2] |
| Molecular Formula | C₇H₅ClO₅S | [1][6] |
| Molecular Weight | 236.63 g/mol | [1][3] |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not available. For comparison, the related 3-chloro-4-hydroxybenzoic acid hemihydrate melts at 171-173 °C. | |
| Solubility | Expected to be soluble in polar aprotic solvents like DMSO and reactive with protic solvents such as water and alcohols. | [7] |
| pKa | Not experimentally determined. The pKa of the parent 4-hydroxybenzoic acid is 4.54. The electron-withdrawing sulfonyl chloride group is expected to decrease the pKa of the carboxylic acid and the phenolic hydroxyl group. | [8] |
Synthesis of 3-(Chlorosulfonyl)-4-hydroxybenzoic Acid: A Detailed Protocol
The primary route for the synthesis of 3-(Chlorosulfonyl)-4-hydroxybenzoic acid is the direct chlorosulfonation of 4-hydroxybenzoic acid. This electrophilic aromatic substitution reaction utilizes chlorosulfonic acid as both the solvent and the sulfonating agent.
Causality Behind Experimental Choices:
-
Excess Chlorosulfonic Acid: Using chlorosulfonic acid in large excess serves to drive the reaction to completion and act as the reaction medium.
-
Controlled Temperature: The initial addition of 4-hydroxybenzoic acid is performed at a controlled, low temperature to manage the exothermic nature of the reaction and prevent potential side reactions or degradation of the starting material.
-
Aqueous Workup: The reaction mixture is quenched by carefully adding it to ice water. This serves to precipitate the product, which is typically a solid, and to hydrolyze the excess chlorosulfonic acid.
Experimental Protocol: Chlorosulfonation of 4-Hydroxybenzoic Acid
Materials:
-
4-Hydroxybenzoic acid
-
Chlorosulfonic acid (HSO₃Cl)
-
Ice
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add an excess of chlorosulfonic acid.
-
Cool the flask in an ice bath to maintain a low temperature.
-
Slowly and portion-wise, add 4-hydroxybenzoic acid to the stirred chlorosulfonic acid, ensuring the temperature remains controlled.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
-
Carefully and slowly, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude 3-(chlorosulfonyl)-4-hydroxybenzoic acid.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any remaining acid.
-
The crude product can be further purified by dissolving it in a suitable organic solvent like ethyl acetate, washing the organic layer with brine, drying it over anhydrous sodium sulfate or magnesium sulfate, and removing the solvent under reduced pressure.
Caption: Workflow for the synthesis of 3-(Chlorosulfonyl)-4-hydroxybenzoic acid.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show three aromatic protons with distinct chemical shifts due to the electronic effects of the three different substituents. The acidic protons of the carboxylic acid and hydroxyl groups will likely appear as broad singlets.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (adjacent to -COOH) | 7.8 - 8.0 | Doublet |
| Aromatic-H (adjacent to -SO₂Cl) | 7.5 - 7.7 | Doublet of doublets |
| Aromatic-H (adjacent to -OH) | 7.0 - 7.2 | Doublet |
| -OH | 10.0 - 12.0 | Broad Singlet |
| -COOH | 12.0 - 14.0 | Broad Singlet |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the substitution pattern on the benzene ring, with the carbons directly attached to the electron-withdrawing groups shifted downfield.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic acid) | 165 - 170 |
| C-OH | 155 - 160 |
| C-SO₂Cl | 135 - 140 |
| Aromatic C-H | 115 - 130 |
| Quaternary Aromatic C | 125 - 145 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |
| O-H stretch (carboxylic acid) | 2500 - 3300 (very broad) |
| C=O stretch (carboxylic acid) | 1680 - 1710 |
| S=O stretch (sulfonyl chloride) | 1370 - 1390 and 1180 - 1200 |
| C-O stretch (hydroxyl) | 1210 - 1260 |
| S-Cl stretch | 550 - 650 |
Mass Spectrometry (Predicted)
In mass spectrometry, the molecular ion peak would be expected at m/z 236 (for the ³⁵Cl isotope) and 238 (for the ³⁷Cl isotope) in an approximate 3:1 ratio. Common fragmentation patterns would involve the loss of SO₂, Cl, and COOH.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-(Chlorosulfonyl)-4-hydroxybenzoic acid is dominated by the electrophilic nature of the sulfonyl chloride group. This group readily reacts with a variety of nucleophiles.[9]
Reaction with Amines: The Gateway to Sulfonamides
The most significant reaction of 3-(Chlorosulfonyl)-4-hydroxybenzoic acid is its reaction with primary and secondary amines to form sulfonamides. This reaction is a cornerstone in the synthesis of numerous pharmaceutical compounds.[4]
Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base, such as pyridine or a tertiary amine, is typically added to neutralize the hydrochloric acid byproduct.
Caption: Mechanism of sulfonamide formation from 3-(Chlorosulfonyl)-4-hydroxybenzoic acid.
Reaction with Other Nucleophiles
Beyond amines, the sulfonyl chloride group can react with other nucleophiles:
-
Alcohols: In the presence of a base, it reacts with alcohols to form sulfonate esters.
-
Water: The sulfonyl chloride is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid, 3-sulfo-4-hydroxybenzoic acid.[7] This necessitates the use of anhydrous conditions for most reactions.
-
Carboxylic Acid and Phenolic Hydroxyl Reactivity: The carboxylic acid and phenolic hydroxyl groups can also participate in reactions, such as esterification or etherification, under appropriate conditions. The relative reactivity of the three functional groups allows for selective transformations, often with the sulfonyl chloride being the most reactive site.
Applications in Drug Development and Organic Synthesis
The primary application of 3-(Chlorosulfonyl)-4-hydroxybenzoic acid is as a crucial building block in the synthesis of sulfonamide-containing pharmaceuticals.[4] The sulfonamide functional group is a key pharmacophore in a wide range of drugs, including diuretics, antibacterials, and hypoglycemic agents.
While specific examples of commercial drugs synthesized directly from this starting material are not prominently documented in publicly available literature, its structural motif is highly relevant. For instance, the related compound 4-chloro-3-sulfamoylbenzoic acid is a known precursor and metabolite of loop diuretics.
Furthermore, its bifunctional nature allows for its use in the synthesis of more complex molecular scaffolds and as a linker in various chemical biology applications.
Safety and Handling
As a reactive chemical, 3-(Chlorosulfonyl)-4-hydroxybenzoic acid requires careful handling to ensure safety in a laboratory setting.
-
Hazards: It is expected to be corrosive and an irritant to the skin, eyes, and respiratory tract. The hydrolysis of the sulfonyl chloride group can produce hydrochloric acid, which is also corrosive.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound is moisture-sensitive and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Conclusion
3-(Chlorosulfonyl)-4-hydroxybenzoic acid is a highly valuable and versatile intermediate in organic synthesis, particularly for the development of sulfonamide-based pharmaceuticals. Its unique combination of a reactive sulfonyl chloride, a carboxylic acid, and a phenolic hydroxyl group provides a platform for the synthesis of a wide range of complex molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and drug discovery endeavors. While a lack of extensive publicly available experimental data necessitates some prediction of its properties, the foundational chemical principles governing its behavior provide a strong framework for its application in the laboratory.
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